![molecular formula C18H18O B12615691 2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran CAS No. 919355-99-0](/img/structure/B12615691.png)
2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Méthyl-3-[(4-méthylphényl)méthyl]-2H-1-benzopyran est un composé organique de formule moléculaire C16H16O. Il appartient à la classe des benzopyrans, connus pour leurs diverses activités biologiques et leurs applications dans divers domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Méthyl-3-[(4-méthylphényl)méthyl]-2H-1-benzopyran peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de couplage de Suzuki–Miyaura, qui est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée. Cette méthode utilise des réactifs au bore et des catalyseurs au palladium dans des conditions douces et tolérantes aux groupes fonctionnels .
Méthodes de production industrielle
La production industrielle du 2-Méthyl-3-[(4-méthylphényl)méthyl]-2H-1-benzopyran implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté optimale. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) sont courantes dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Méthyl-3-[(4-méthylphényl)méthyl]-2H-1-benzopyran subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogènes en présence d'un catalyseur acide de Lewis.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'alcanes.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications De Recherche Scientifique
Le 2-Méthyl-3-[(4-méthylphényl)méthyl]-2H-1-benzopyran a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits pharmaceutiques, d'agrochimiques et de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-Méthyl-3-[(4-méthylphényl)méthyl]-2H-1-benzopyran implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut cibler la β-caténine via une interaction d'affinité directe dans les deux tiers C-terminaux de la région de répétition Armadillo, induisant l'ubiquitination de la β-caténine et sa dégradation par le protéasome. Ce mécanisme est particulièrement pertinent dans le contexte de la recherche sur le cancer, où la β-caténine joue un rôle crucial dans la prolifération et la survie des cellules .
Mécanisme D'action
The mechanism of action of 2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For example, it can target β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation. This mechanism is particularly relevant in the context of cancer research, where β-catenin plays a crucial role in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-[(4-Méthylphényl)méthyl]-2H-1-benzopyran
- 2-Méthyl-3-(2-méthylphényl)-2H-1-benzopyran
- 2-Méthyl-3-(4-méthylphényl)-2H-1-benzopyran
Unicité
Le 2-Méthyl-3-[(4-méthylphényl)méthyl]-2H-1-benzopyran est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à interagir avec la β-caténine et à induire sa dégradation le distingue des autres composés similaires, ce qui en fait une molécule précieuse en recherche scientifique et en applications thérapeutiques potentielles .
Propriétés
Numéro CAS |
919355-99-0 |
|---|---|
Formule moléculaire |
C18H18O |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
2-methyl-3-[(4-methylphenyl)methyl]-2H-chromene |
InChI |
InChI=1S/C18H18O/c1-13-7-9-15(10-8-13)11-17-12-16-5-3-4-6-18(16)19-14(17)2/h3-10,12,14H,11H2,1-2H3 |
Clé InChI |
ZJUPHXNUAFCJHA-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CC2=CC=CC=C2O1)CC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)
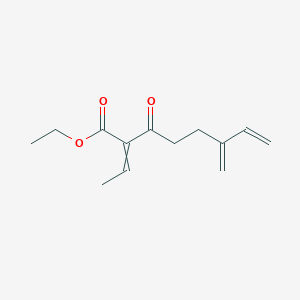

![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
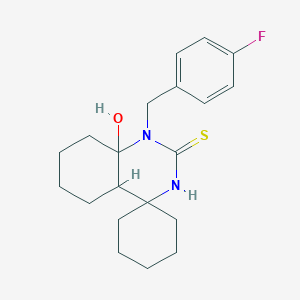
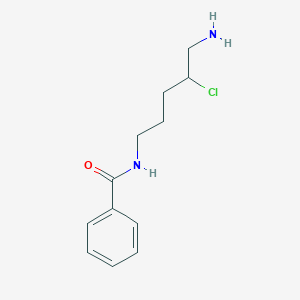
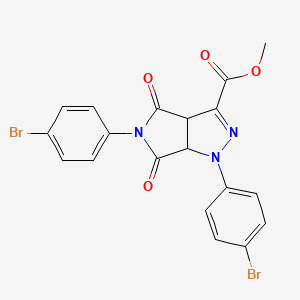
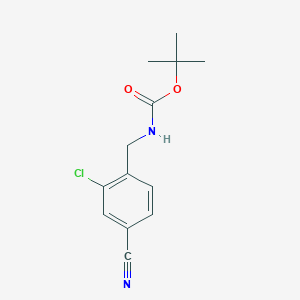
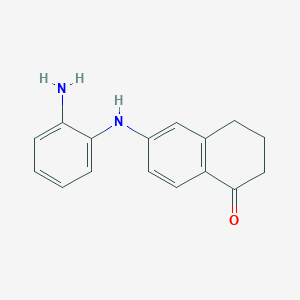

![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)

